molecular formula C15H12N4O10 B8794312 4-[2-(4-Hydroxy-3,5-dinitrophenyl)propan-2-yl]-2,6-dinitrophenol CAS No. 7239-54-5

4-[2-(4-Hydroxy-3,5-dinitrophenyl)propan-2-yl]-2,6-dinitrophenol

Cat. No. B8794312
M. Wt: 408.28 g/mol
InChI Key: XGDRLUOCCGMFEF-UHFFFAOYSA-N
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Patent
US04376678

Procedure details

This invention uses 2,2-bis(3,5-dinitro-4-hydroxyphenyl) propane as a polymerization inhibitor. For the sake of convenience, this compound will also be called tetranitrobisphenol A. A method of synthesizing said compound is described in Stroganov et al, Zh. Org. Khim 1973, 9(8), 1713-17, and Smirnov and Stroganov USSR Pat. No. 237,860 (1969). Thus, 2,2-bis(4-hydroxyphenyl)propane is nitrated with a concentrated nitric acid (for instance 70% HNO3) in a suitable solvent such as dichloroethane to afford primarily 2,2-bis(4-hydroxy-3-nitro-phenyl)propane. A typical reaction condition for this step is 20°-30° C. for 2 hours. Without isolating the product, a mixture of sulfuric acid and nitric acid (for instance, 42% H2SO4, 50% HNO3, and 8% H2O) is added to the reaction mixture and nitration continued to afford tetranitrobisphenol A. A typical reaction condition for the second step is 40° C. for 2 hours. The desired product is isolated by a routine procedure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetranitrobisphenol A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([C:17]2[CH:22]=[C:21]([N+]([O-])=O)[C:20]([OH:26])=[C:19]([N+:27]([O-:29])=[O:28])[CH:18]=2)([CH3:16])[CH3:15])[CH:7]=[C:8]([N+]([O-])=O)[C:9]=1[OH:10])([O-:3])=[O:2].[N+](C1C(O)=C([N+]([O-])=O)C([N+]([O-])=O)=C(C(C2C=CC(O)=CC=2)(C)C)C=1[N+]([O-])=O)([O-])=O.OC1C=CC(C(C2C=CC(O)=CC=2)(C)C)=CC=1.[N+]([O-])(O)=O.ClC(Cl)C>>[OH:26][C:20]1[CH:21]=[CH:22][C:17]([C:14]([C:6]2[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)([CH3:16])[CH3:15])=[CH:18][C:19]=1[N+:27]([O-:29])=[O:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1O)[N+](=O)[O-])C(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Step Two
Name
tetranitrobisphenol A
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C1=CC=C(C=C1)O)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A method of synthesizing

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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